Vancomycin hydrochloride

Catalog No.
S007590
CAS No.
1404-93-9
M.F
C66H76Cl3N9O24
M. Wt
1485.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vancomycin hydrochloride

CAS Number

1404-93-9

Product Name

Vancomycin hydrochloride

IUPAC Name

48-[3-[(4S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride

Molecular Formula

C66H76Cl3N9O24

Molecular Weight

1485.7 g/mol

InChI

InChI=1S/C66H75Cl2N9O24.ClH/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92;/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95);1H/t24?,34?,35?,42?,44?,46?,47?,48?,49?,50?,51?,52?,53?,54?,56?,57?,65?,66-;/m0./s1

InChI Key

LCTORFDMHNKUSG-VSPPCZCGSA-N

SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl

Synonyms

AB-Vancomycin, Diatracin, Hydrochloride, Vancomycin, Sulfate, Vancomycin, Vanco Azupharma, VANCO-cell, Vanco-saar, Vancocin, Vancocin HCl, Vancocine, Vancomicina Abbott, Vancomicina Chiesi, Vancomicina Combino Phar, Vancomicina Norman, Vancomycin, Vancomycin Hexal, Vancomycin Hydrochloride, Vancomycin Lilly, Vancomycin Phosphate (1:2), Vancomycin Phosphate (1:2), Decahydrate, Vancomycin Sulfate, Vancomycin-ratiopharm, Vancomycine Dakota

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl

Isomeric SMILES

CC1C([C@@](CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl

Description

The exact mass of the compound Vancomycin hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757377. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycoconjugates - Glycopeptides. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Antibiotic Resistance Mechanisms

Vancomycin's effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) makes it a valuable tool for studying antibiotic resistance mechanisms. Researchers use vancomycin to probe how bacteria develop resistance, including mutations in genes responsible for cell wall synthesis []. By studying how bacteria evade vancomycin's action, scientists can develop strategies to combat emerging resistance threats.

Development of New Antibiotics

The unique mode of action of vancomycin, targeting bacterial cell wall formation, serves as a blueprint for developing new antibiotics. Scientists use vancomycin's structure and mechanism of action as a starting point to design novel antibiotics that can overcome existing resistance mechanisms []. Research focuses on creating derivatives of vancomycin with improved potency and reduced toxicity.

Vancomycin hydrochloride is a glycopeptide antibiotic primarily derived from the fermentation of Amycolatopsis orientalis. It is effective against a variety of gram-positive bacteria, particularly those resistant to other antibiotics, such as methicillin-resistant Staphylococcus aureus. The compound's mechanism of action involves inhibiting bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of cell wall precursors, thereby preventing the cross-linking necessary for cell wall integrity .

Vancomycin hydrochloride is typically administered intravenously due to its poor absorption when taken orally, making it crucial for treating severe infections, especially in immunocompromised patients .

Vancomycin hydrochloride acts by inhibiting bacterial cell wall synthesis. It binds specifically to the D-Ala-D-Lac terminus of peptidoglycan, a polymer essential for bacterial cell wall integrity []. This binding prevents the formation of new peptidoglycan strands, leading to a weakened cell wall and ultimately cell death [].

Case Study

A study by Walsh et al. (2003) demonstrated the effectiveness of vancomycin against methicillin-resistant Staphylococcus aureus (MRSA), a multidrug-resistant pathogen, highlighting its role in combating MDR bacteria.

  • Dosage: Improper dosing can increase the risk of side effects.
  • Monitoring: Close monitoring of kidney function and hearing is crucial during vancomycin therapy.
  • Drug Interactions: Vancomycin can interact with other medications, so it is essential to inform your doctor about all medications you are taking [].

The primary chemical reaction involving vancomycin hydrochloride is its interaction with bacterial cell wall precursors. The binding of vancomycin to the D-alanyl-D-alanine terminus leads to the inhibition of transglycosylation and transpeptidation, essential processes in peptidoglycan synthesis. This action results in cell lysis and death of the bacteria .

Additionally, vancomycin can undergo hydrolysis, particularly under acidic conditions, which can affect its stability and efficacy. The hydrochloride form enhances solubility and stability compared to its free base form .

Vancomycin hydrochloride exhibits strong bactericidal activity against a wide range of gram-positive organisms. Its effectiveness extends to strains resistant to other antibiotics, making it a critical option in treating serious infections like endocarditis and osteomyelitis. The compound demonstrates minimal activity against gram-negative bacteria due to their outer membrane barrier .

The synthesis of vancomycin hydrochloride can be achieved through several methods:

  • Fermentation: The primary method involves the fermentation of Amycolatopsis orientalis, where specific culture conditions are optimized to enhance yield. Post-fermentation, the antibiotic is extracted and purified through processes such as ion-exchange chromatography and ultrafiltration .
  • Chemical Synthesis: Advances in synthetic chemistry have led to total synthesis approaches that allow for the construction of vancomycin from simpler organic compounds. This method typically involves multiple steps and has been refined to improve efficiency and yield .
  • Precipitation and Crystallization: After extraction from fermentation broth, vancomycin is often precipitated using solvents like acetone or ethanol, followed by crystallization to obtain pure vancomycin hydrochloride .

Vancomycin hydrochloride is predominantly used in clinical settings for:

  • Treatment of Severe Infections: Particularly those caused by resistant strains of bacteria.
  • Prophylaxis: In patients with high risk for infections during surgical procedures.
  • Combination Therapy: Often used in conjunction with other antibiotics to enhance efficacy against polymicrobial infections .

Studies have explored the interactions between vancomycin and various biological systems:

  • Pharmacokinetics: Understanding how vancomycin is absorbed, distributed, metabolized, and excreted is vital for optimizing dosing regimens.
  • Drug Interactions: Vancomycin may interact with other medications, affecting their efficacy or increasing toxicity. For example, concurrent use with nephrotoxic agents requires careful monitoring due to increased risk of renal impairment .
  • Resistance Mechanisms: Research continues into how bacteria develop resistance to vancomycin, including alterations in cell wall precursors that reduce binding affinity .

Vancomycin hydrochloride shares structural and functional similarities with several other antibiotics. Here are some notable compounds:

CompoundClassMechanism of ActionUnique Features
TeicoplaninGlycopeptideInhibits cell wall synthesisLonger half-life; effective against similar pathogens
DalbavancinGlycopeptideInhibits cell wall synthesisExtended spectrum; once-weekly dosing
OritavancinGlycopeptideInhibits cell wall synthesisBroad spectrum; effective against resistant strains
DaptomycinLipopeptideDisrupts bacterial membrane integrityEffective against gram-positive bacteria; unique mechanism
LinezolidOxazolidinoneInhibits protein synthesisActive against both gram-positive and some gram-negative bacteria

Vancomycin's uniqueness lies in its specific binding affinity for D-alanyl-D-alanine residues, which is critical for its potent activity against certain resistant bacterial strains. Its clinical significance as a last-resort antibiotic further distinguishes it within this category .

Hydrogen Bond Acceptor Count

26

Hydrogen Bond Donor Count

20

Exact Mass

1483.406877 g/mol

Monoisotopic Mass

1483.406877 g/mol

Heavy Atom Count

102

UNII

71WO621TJD

Related CAS

1404-90-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 118 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 118 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 116 of 118 companies with hazard statement code(s):;
H315 (14.66%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (99.14%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (15.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (15.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Antiinfective Agents

Pharmacology

Vancomycin Hydrochloride is the hydrochloride salt of vancomycin, a branched tricyclic glycosylated peptide with bactericidal activity against most organisms and bacteriostatic effect on enterococci. At a site different from that of penicillins and cephalosporins, vancomycin binds tightly to the D-alanyl-D-alanine portion of cell wall precursors, thereby interfering with bacterial cell wall synthesis. This leads to activation of bacterial autolysins that destroy the cell wall by lysis. Vancomycin may also alter the permeability of bacterial cytoplasmic membranes and may selectively inhibit RNA synthesis.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Pictograms

Irritant

Irritant

Other CAS

1404-93-9

Wikipedia

Vancomycin hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-12
[1]. Rybak MJ, et al. The pharmacokinetic and pharmacodynamic properties of vancomycin. Clin Infect Dis. 2006 Jan 1;42 Suppl 1:S35-9.[2]. Watanakunakorn C, et al. Mode of action and in-vitro activity of vancomycin. J Antimicrob Chemother. 1984 Dec;14 Suppl D:7-18.[3]. Warren CA, et al. Vancomycin treatment//'s association with delayed intestinal tissue injury, clostridial overgrowth, and recurrence of Clostridium difficile infection in mice. Antimicrob Agents Chemother. 2013 Feb;57(2):689-96.

Explore Compound Types